molecular formula C9H12N2O5 B562039 N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester CAS No. 154194-69-1

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester

Cat. No.: B562039
CAS No.: 154194-69-1
M. Wt: 228.204
InChI Key: SFMZMIJBTSYLSN-UHFFFAOYSA-N
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Description

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is a chemical compound widely used in bioconjugation and protein labeling. It is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester typically involves the reaction of N-Acetyl-beta-alanine with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s consistency .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is an amide bond. This product is highly stable and can be used in various applications, including protein labeling and drug conjugation .

Mechanism of Action

The mechanism of action of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate. This intermediate reacts with primary amines to form a stable amide bond. The reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications . The molecular targets include primary amines on proteins and other biomolecules, facilitating the formation of stable conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is unique due to its specific reactivity with primary amines and its ability to form stable amide bonds under mild conditions. This makes it highly valuable in applications requiring precise and stable conjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c1-6(12)10-5-4-9(15)16-11-7(13)2-3-8(11)14/h2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMZMIJBTSYLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661769
Record name 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154194-69-1
Record name 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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